Methylbutynol

Catalog No.
S9099153
CAS No.
37365-71-2
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
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Methylbutynol

CAS Number

37365-71-2

Product Name

Methylbutynol

IUPAC Name

3-methylbut-1-yn-1-ol

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-5(2)3-4-6/h5-6H,1-2H3

InChI Key

JQZGUQIEPRIDMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CO

Methylbutynol, also known as 2-methyl-3-butyn-2-ol, is an organic compound with the molecular formula C5H10OC_5H_{10}O and a molecular weight of approximately 84.12 g/mol. It is a colorless liquid that exhibits both alcohol and alkyne characteristics due to the presence of a hydroxyl group and a triple bond in its structure. Methylbutynol has a boiling point of about 104–105 °C and a freezing point of approximately 2.6 °C, making it a stable liquid under standard conditions .

This compound is notable for its reactivity, particularly in catalytic processes where it can decompose to produce acetone and acetylene. It is often used in various

  • Decomposition: Under certain catalytic conditions, methylbutynol can decompose into acetone and acetylene. This reaction is influenced by the nature of the catalyst used; for example, Lewis acid or base catalysts can significantly affect the reaction pathway and product distribution .
  • Addition Reactions: The alcohol group in methylbutynol allows it to participate in nucleophilic addition reactions with electrophiles, leading to the formation of various derivatives.
  • Polymerization: Methylbutynol can also undergo polymerization reactions, forming larger molecular structures under specific conditions, which can be catalyzed by acids or bases .

Methylbutynol can be synthesized through various methods:

  • Direct Synthesis: One common method involves the reaction of propyne with formaldehyde in the presence of a suitable catalyst. This process typically yields methylbutynol alongside other byproducts.
  • Pervaporation Techniques: Recent advancements have introduced pervaporation methods for synthesizing methylbutynol, which enhance purity and yield by selectively removing volatile components during the reaction process .

Methylbutynol finds applications across several fields:

  • Chemical Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups.
  • Catalytic Processes: Methylbutynol is utilized in catalytic reactions where its decomposition products (acetone and acetylene) are valuable for further chemical synthesis.
  • Industrial Solvents: Its properties make it suitable for use as a solvent in various industrial applications .

Interaction studies involving methylbutynol primarily focus on its reactivity with different catalysts. For instance:

  • Catalytic Studies: Research has shown that methylbutynol interacts differently with Lewis acid and base catalysts, affecting its decomposition pathway and product formation. The choice of catalyst can significantly influence reaction efficiency and selectivity .
  • Environmental Interactions: Given its volatility, studies on how methylbutynol interacts with atmospheric constituents are essential for understanding its environmental impact.

Methylbutynol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey FeaturesUnique Aspects
2-Methyl-1-butanolAlcoholPrimary alcoholLess reactive than methylbutynol
3-Methyl-1-butyneAlkyneTerminal alkyneLacks hydroxyl group
1-ButyneAlkyneSimple alkyneDoes not contain alcohol functionality
2-PentyneAlkyneInternal alkyneSimilar reactivity but different structure

Methylbutynol's unique combination of both alcohol and alkyne functionalities allows it to participate in a broader range of

Methylbutynol, formally identified as 3-methylbut-1-yn-1-ol, emerged as a compound of interest during mid-20th-century advancements in acetylene chemistry. While its exact discovery date remains undocumented in publicly available literature, early synthesis methods involving acetylene and acetone catalyzed by sodium in methanol suggest its prominence in industrial organic synthesis by the 1950s. The compound's nomenclature reflects its structural features: the "butynol" suffix denotes a four-carbon chain with both alkyne (-C≡C-) and alcohol (-OH) functional groups, while the "3-methyl" prefix specifies a methyl branch at the third carbon. Over time, alternative designations such as "methylbutynol" and "3-methylbutynol" have been used interchangeably, though the IUPAC name remains authoritative for academic discourse.

Structural Classification in Alkynol Chemistry

Methylbutynol belongs to the alkynol family, characterized by the coexistence of an alkyne and a hydroxyl group. Its molecular formula, $$ \text{C}5\text{H}8\text{O} $$, corresponds to a branched structure with the hydroxyl group positioned terminally on the alkyne moiety. The SMILES notation $$ \text{CC(C)C#CO} $$ succinctly captures this arrangement:

  • A triple bond ($$ \text{C#C} $$) between the first and second carbons.
  • A hydroxyl group ($$ \text{-OH} $$) attached to the first carbon.
  • A methyl branch ($$ \text{-CH}_3 $$) on the third carbon.

This configuration confers distinct reactivity patterns, particularly in nucleophilic additions and polymerization reactions. Compared to linear alkynols like 1-decyne, Methylbutynol's branching enhances steric hindrance, moderating its reactivity in catalytic processes.

Table 1: Key Structural and Physical Properties of Methylbutynol

PropertyValueSource
Molecular Formula$$ \text{C}5\text{H}8\text{O} $$
Molecular Weight84.12 g/mol
Boiling Point174°C (estimated)
Density0.77 g/cm³
Refractive Index1.43

Industrial and Academic Significance

Methylbutynol's dual functionality as an alkyne and alcohol underpins its industrial value. Primary applications include:

  • Corrosion Inhibition: As a precursor in formulations that protect metal surfaces from oxidative degradation, particularly in acidic environments.
  • Chemical Synthesis: Serving as an intermediate in producing specialty chemicals, including flavorants and pharmaceuticals. For example, its derivatives contribute to savory aromas in food chemistry, though this application overlaps with structurally related compounds like 3-mercapto-3-methylbutan-1-ol.
  • Polymer Chemistry: Acting as a chain-transfer agent in polymerization reactions to regulate molecular weight distributions.

Academic research has leveraged Methylbutynol to explore reaction mechanisms, such as the kinetics of nucleophilic additions to alkynes and the stereoelectronic effects of branched alcohols.

Molecular Geometry and Bonding Analysis

Methylbutynol’s structure (SMILES: CC(C)C#CO) consists of a four-carbon chain with a triple bond between the first and second carbons, a hydroxyl group (-OH) attached to the first carbon, and a methyl branch (-CH$$_3$$) on the third carbon [5]. The triple bond imposes a linear geometry ($$180^\circ$$ bond angles) on the $$ \text{C}\equiv\text{C}-\text{C} $$ segment, while the hydroxyl and methyl groups introduce steric and electronic effects. The sp-hybridized carbons in the triple bond result in shorter bond lengths ($$ \sim1.20 \, \text{Å} $$) compared to single ($$1.54 \, \text{Å}$$) or double ($$1.34 \, \text{Å}$$) bonds [5].

The hydroxyl group participates in hydrogen bonding, influencing the compound’s solubility and boiling point. The methyl group induces steric hindrance, slightly distorting the tetrahedral geometry around the third carbon.

IUPAC Nomenclature and Isomeric Forms

The IUPAC name 3-methylbut-1-yn-1-ol follows these rules:

  • Longest chain: A four-carbon chain (but-) containing the triple bond.
  • Suffix: "-yn-1-ol" indicates the triple bond starts at carbon 1 and the hydroxyl group is at position 1.
  • Substituent: A methyl group at carbon 3.

Isomeric forms:

  • Positional isomers: Moving the triple bond to carbon 2 (e.g., 3-methylbut-2-yn-1-ol) would alter reactivity and spectral properties.
  • Functional group isomers: Compounds like 3-methylbut-1-en-1-ol (an allylic alcohol) differ in bonding but share the same molecular formula [7].
  • Stereoisomers: The linear geometry of the triple bond prevents geometric isomerism, and no chiral centers exist in the base structure.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Fingerprints

$$^1$$H NMR (90 MHz, CDCl$$_3$$):

  • Hydroxyl proton: A broad singlet at $$ \delta 2.5-3.5 \, \text{ppm} $$ (exchangeable with D$$_2$$O) [4].
  • Alkyne proton: A triplet at $$ \delta 2.0-2.3 \, \text{ppm} $$ (coupled to adjacent methylene protons).
  • Methyl group: A doublet at $$ \delta 1.1-1.3 \, \text{ppm} $$ (integral for three protons) [5].

$$^{13}$$C NMR:

  • Triple bond carbons: $$ \delta 70-85 \, \text{ppm} $$ (sp-hybridized carbons).
  • Hydroxyl-bearing carbon: $$ \delta 60-65 \, \text{ppm} $$.
  • Methyl carbon: $$ \delta 20-25 \, \text{ppm} $$ [5].

Infrared (IR) Spectral Signatures

Key absorption bands include:

  • O-H stretch: A broad peak at $$ 3200-3600 \, \text{cm}^{-1} $$ (hydrogen-bonded hydroxyl) [5].
  • C≡C stretch: A sharp band at $$ \sim2100 \, \text{cm}^{-1} $$.
  • C-O stretch: $$ 1000-1100 \, \text{cm}^{-1} $$.
  • C-H bends (sp$$^3$$): $$ 1375-1480 \, \text{cm}^{-1} $$ [5].

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak: $$ m/z \, 84 $$ ($$ \text{C}5\text{H}8\text{O}^+ $$) [5].
  • Key fragments:
    • $$ m/z \, 69 $$: Loss of a methyl group ($$ \text{M}^+ - 15 $$).
    • $$ m/z \, 55 $$: Cleavage of the triple bond ($$ \text{C}3\text{H}3^+ $$).
    • $$ m/z \, 41 $$: Formation of a propargyl ion ($$ \text{C}3\text{H}5^+ $$) [5].

The traditional synthesis of methylbutynol relies fundamentally on the condensation reaction between acetylene and acetone under alkaline conditions. This classical approach has been the cornerstone of methylbutynol production since the mid-20th century, employing sodium metal as the primary base catalyst in methanol solvent systems [1].

The stoichiometric reaction proceeds via the following mechanism: acetylene gas is introduced into a solution containing acetone and sodium metal dissolved in anhydrous methanol. The reaction is conducted at controlled temperatures between 0-5°C to prevent excessive heat generation and side product formation [1]. Under these conditions, the sodium metal acts as a strong base, facilitating the nucleophilic attack of the acetylene carbon on the carbonyl group of acetone.

Industrial implementation of this traditional route typically utilizes large-scale stainless steel autoclaves with capacities reaching 500 liters. A representative synthesis involves dissolving 20 kilograms of sodium metal in 300 liters of anhydrous methanol under nitrogen atmosphere, followed by the addition of 55 liters of acetone [1]. The acetylene introduction rate is carefully controlled to maintain reaction temperatures below 5°C, ensuring optimal conversion while minimizing unwanted thermal decomposition pathways.

The reaction kinetics demonstrate excellent efficiency, with typical yields reaching 99.2% under optimized conditions [1]. The process requires careful monitoring of acetylene flow rates to prevent temperature excursions that could lead to reduced selectivity. Upon completion, the reaction mixture undergoes neutralization with ammonium chloride in methanol, followed by distillation under reduced pressure to isolate the methylbutynol product with purities exceeding 99.4% [1].

Temperature control emerges as a critical parameter in traditional acetylene-acetone condensation. Studies have demonstrated that maintaining reaction temperatures between 0-5°C is essential for achieving high selectivity [1]. Deviations from this temperature range result in increased formation of byproducts and reduced overall process efficiency.

Modern Catalytic Approaches

Contemporary synthetic methodologies for methylbutynol production have evolved to incorporate sophisticated catalytic systems that offer enhanced selectivity, improved reaction control, and reduced environmental impact compared to traditional alkali metal-based approaches.

Base-Mediated Favorskii Reaction Mechanisms

Modern base-mediated approaches to methylbutynol synthesis utilize the Favorskii rearrangement mechanism as a key synthetic strategy. The Favorskii rearrangement, originally developed for the conversion of α-halo ketones to carboxylic acid derivatives, has been adapted for alkyne alcohol synthesis through careful selection of base systems and reaction conditions [2].

The mechanism involves the formation of enolate intermediates on the carbon adjacent to the alkyne functionality. This enolate formation is facilitated by strong bases such as sodium amide or alkoxide systems [2]. The enolate intermediate subsequently undergoes cyclization to form a cyclopropanone intermediate, which is then attacked by nucleophiles to yield the desired alkyne alcohol product.

Base-mediated hydroamination reactions have demonstrated significant utility in alkyne functionalization processes. Research indicates that the presence of bases facilitates the attack of nitrogen nucleophiles on unsaturated carbon substrates through activation of the triple bond, effectively transforming electron-rich alkynes into electrophilic species [3]. This principle has been extended to oxygen nucleophiles in methylbutynol synthesis.

The stereoselectivity of base-mediated reactions depends critically on reaction time and temperature. Studies have shown that kinetically stable Z-isomers can be converted to thermodynamically stable E-isomers through extended reaction periods, providing synthetic chemists with control over product stereochemistry [3].

Contemporary base systems employed in methylbutynol synthesis include alkali metal amides, alkoxides, and hydroxides. Sodium amide in liquid ammonia has proven particularly effective, offering excellent conversion rates while maintaining high selectivity for the desired alkyne alcohol product [3]. The choice of base system significantly influences both reaction kinetics and product distribution.

Lewis Acid-Catalyzed Pathways

Lewis acid catalysis has emerged as a powerful synthetic tool for methylbutynol preparation, offering complementary reactivity to traditional base-catalyzed approaches. Lewis acids function as electron pair acceptors, activating substrates toward nucleophilic attack through coordination with lone-pair bearing atoms [4].

The mechanism of Lewis acid-catalyzed methylbutynol synthesis involves coordination of the Lewis acid to the oxygen atom of acetone, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by acetylene-derived species [4]. This activation mode enables reactions to proceed under milder conditions compared to traditional base-catalyzed routes.

Common Lewis acid catalysts employed in methylbutynol synthesis include titanium tetrachloride, boron trifluoride, aluminum chloride, and various zinc halides [4]. Each catalyst system offers distinct advantages in terms of reaction selectivity, operational convenience, and compatibility with different solvent systems.

Titanium tetrachloride has demonstrated particular effectiveness in methylbutynol synthesis when employed in combination with reducing agents such as borane-ammonia complexes [5]. This catalyst system enables the reduction of carbonyl compounds to secondary alcohols at room temperature within 30 minutes, representing a significant improvement over traditional uncatalyzed conditions that typically require 24 hours or more [5].

The selectivity of Lewis acid-catalyzed processes is determined by balancing the stability of carbocation intermediates with the acidity of the Lewis acid catalyst [5]. This balance allows synthetic chemists to optimize reaction conditions for maximum yield and selectivity. The choice of solvent and Lewis acid depends on the substitution patterns present in the starting materials, enabling tailored synthetic approaches for different substrate classes [5].

Silver, nickel, and iron-based Lewis acids have shown particular promise in heteroarene functionalization reactions under base-free conditions [6]. These catalyst systems offer advantages in terms of functional group tolerance and operational simplicity, making them attractive alternatives to traditional base-catalyzed approaches.

Byproduct Formation and Reaction Kinetic Studies

Understanding byproduct formation pathways and reaction kinetics is essential for optimizing methylbutynol synthesis and achieving high selectivity. Comprehensive kinetic studies have revealed multiple competing reaction pathways that can significantly impact product yield and purity.

The primary byproducts in methylbutynol synthesis arise from competing condensation reactions, polymerization processes, and thermal decomposition pathways. Acetone condensation reactions represent a major source of unwanted byproducts, particularly under elevated temperature conditions [7]. These condensation reactions proceed via aldol mechanisms, leading to the formation of mesityl oxide and higher molecular weight condensation products.

Kinetic analysis of acetone condensation on solid acid catalysts has demonstrated that reaction rates are significantly influenced by the nature of active sites present on the catalyst surface [7]. Lewis acid sites, even when binding acetone less energetically than Brønsted sites, are primarily responsible for molecular activation [7]. On alumina catalysts, the reaction proceeds between gas-phase acetone and acetone adsorbed on Lewis sites, while on zeolites containing nonframework aluminum, the reaction involves acetone molecules adsorbed on both Brønsted and Lewis sites [7].

Temperature effects on byproduct formation have been extensively studied in acetylene decomposition systems. Research has shown that condensation processes provide substantial heat release, leading to increased burning velocities and enhanced byproduct formation rates [8]. The kinetic model demonstrates a two-stage heat release process: the first stage corresponds to benzene formation, while the second stage involves inception and carbonization processes [8].

The acetylene conversion degree in catalytic systems typically decreases from initial values of 80% to 75-70% after 96-120 hours of operation [9]. This deactivation is attributed to the accumulation of polymerized products on catalyst surfaces, which block active sites and reduce catalytic efficiency [9]. Temperature elevation strategies are employed to maintain conversion levels, with reaction temperatures typically increased by 10°C every 20 hours to compensate for catalyst deactivation [9].

Reaction pathway analysis reveals that methylbutynol can decompose into acetone and acetylene through retro-condensation mechanisms, particularly at elevated temperatures [10]. This decomposition pathway becomes significant when reaction temperatures exceed optimal ranges, leading to reduced product yield and increased byproduct formation [10]. The acetylene to acetone ratio in decomposition products deviates from the stoichiometric 1:1 ratio, with ratios of approximately 1:4 observed at 70°C and low conversions [10].

Catalyst modification strategies have been developed to minimize byproduct formation. Yttrium-modified magnesium oxide catalysts show reduced activity toward methylbutynol decomposition compared to pure magnesium oxide, attributed to the consecutive polymerization of decomposition products and strong adsorption of polymerized acetone on catalyst surfaces [10].

Solvent Systems and Phase Behavior

The selection of appropriate solvent systems is critical for achieving optimal performance in methylbutynol synthesis, influencing reaction kinetics, product selectivity, and separation efficiency. Comprehensive studies of solvent effects have revealed significant impacts on both reaction mechanisms and phase behavior.

Methanol represents the most widely employed solvent for traditional acetylene-acetone condensation reactions, offering excellent solvating properties for both reactants and products while maintaining compatibility with sodium metal catalysts [1]. The high polarity of methanol facilitates ionic reaction mechanisms while providing effective heat dissipation during the exothermic condensation process.

Solvent polarity effects have been systematically investigated through comparative studies of different solvent systems. Water, with a dielectric constant of 78, represents the most polar solvent commonly employed, followed by dimethyl sulfoxide (dielectric constant 47) and acetonitrile (dielectric constant 37) [11]. These polarity differences significantly influence acid-base equilibria and reaction mechanisms, with more polar solvents stabilizing ionized species to a greater extent [11].

Phase behavior studies in methylbutynol synthesis systems have revealed complex equilibrium relationships between liquid and vapor phases. Vapor-liquid equilibria for water-alcohol systems at elevated temperatures and pressures demonstrate significant deviations from ideal solution behavior [12]. These deviations become more pronounced at higher temperatures and carbon numbers of secondary alcohols, requiring careful consideration in process design [12].

The formation of aqueous two-phase systems has been investigated for potential applications in methylbutynol purification processes. Ionic liquid-based aqueous two-phase systems demonstrate unique phase separation properties that depend on the hydrophobic nature of ionic liquid components [13]. The phase formation ability increases with alkyl chain length up to carbon numbers of 6, beyond which anomalous behavior is observed due to self-aggregation effects [13].

Temperature effects on phase behavior are particularly significant in methylbutynol synthesis systems. Most ionic liquid-salt aqueous two-phase systems show expansion of two-phase regions with decreasing temperature, contrary to traditional polymer-salt systems [13]. This behavior is attributed to the unique solvation properties of ionic liquids and their temperature-dependent interactions with water [13].

Solvent effects in polymerization systems provide insights relevant to methylbutynol synthesis optimization. Studies of ring-opening metathesis polymerization reactions have demonstrated that solvent choice significantly influences propagation rates, with ethyl acetate and dichloromethane providing approximately 4-fold and 2-fold faster rates respectively compared to chloroform, toluene, and tetrahydrofuran [14]. Solvent purity also plays a crucial role, with purification leading to 2-fold decreases in propagation rates in ethyl acetate while being required for full conversion in tetrahydrofuran systems [14].

The phase behavior of methylbutynol-water systems exhibits characteristics typical of partially miscible organic-aqueous mixtures. Understanding these phase relationships is essential for developing efficient separation and purification processes. The formation of azeotropic mixtures can complicate distillation-based separations, requiring the implementation of specialized separation techniques such as extractive distillation or pervaporation [15].

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

84.057514874 g/mol

Monoisotopic Mass

84.057514874 g/mol

Heavy Atom Count

6

Dates

Last modified: 11-21-2023

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